molecular formula C11H11BrO3 B1400269 3-Bromo-5-cyclopropylmethoxy-benzoic acid CAS No. 1180016-74-3

3-Bromo-5-cyclopropylmethoxy-benzoic acid

Cat. No. B1400269
CAS RN: 1180016-74-3
M. Wt: 271.11 g/mol
InChI Key: CIQIVIYUPVROBA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 3-Bromo-5-cyclopropylmethoxy-benzoic acid is C11H11BrO3 . Its molecular weight is 271.11 .


Physical And Chemical Properties Analysis

3-Bromo-5-cyclopropylmethoxy-benzoic acid is a white crystalline powder. Detailed physical and chemical properties such as melting point, boiling point, density, etc., are not available in the literature.

Scientific Research Applications

Molecular Structure and Reactivity Analysis

A study by Yadav et al. (2022) analyzed the structure and molecular parameters of a similar compound, 4-bromo-3-(methoxymethoxy) benzoic acid, using density functional theory (DFT). This work included the evaluation of reactivity descriptors such as ionization energy, hardness, electrophilicity, and Fukui function. Additionally, the impact of solvation on these parameters was studied, providing insight into how solvent environments could alter the reactivity of such compounds (Yadav et al., 2022).

Synthesis Processes

Zhang et al. (2022) developed a novel process for synthesizing a related compound, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, an intermediate in manufacturing therapeutic SGLT2 inhibitors. This process utilized dimethyl terephthalate, showcasing an efficient synthesis method for such compounds (Zhang et al., 2022).

Vibrational Assessment and Non-Linear Optical Properties

The study by Yadav et al. also performed a vibrational assessment of 4-bromo-3-(methoxymethoxy) benzoic acid, examining its molecular electrostatic potential surface and HOMO-LUMO band gap. This research contributes to understanding the non-linear optical properties of bromo-benzoic acid derivatives, which can be relevant for applications in materials science (Yadav et al., 2022).

Crystal Structure Analysis

In 2016, Raffo et al. investigated the influence of methoxy-substituents on the strength of Br...Br type II halogen bonds in bromobenzoic acid. Their research highlights how substituents can affect intermolecular interactions, crucial for understanding the crystal structure and properties of such compounds (Raffo et al., 2016).

Solubility Properties

Gu et al. (2020) examined the solubility of 3-bromo-2-methyl benzoic acid in various solvents, providing insights into the solubility behavior of related bromo-benzoic acids. This kind of study is essential for applications involving drug formulation and material processing (Gu et al., 2020).

Safety and Hazards

While specific safety data for 3-Bromo-5-cyclopropylmethoxy-benzoic acid is not available, it is generally recommended to handle chemical compounds with care, using appropriate personal protective equipment, and in a well-ventilated area .

properties

IUPAC Name

3-bromo-5-(cyclopropylmethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO3/c12-9-3-8(11(13)14)4-10(5-9)15-6-7-1-2-7/h3-5,7H,1-2,6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIQIVIYUPVROBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC(=CC(=C2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-cyclopropylmethoxy-benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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